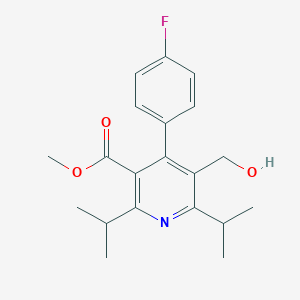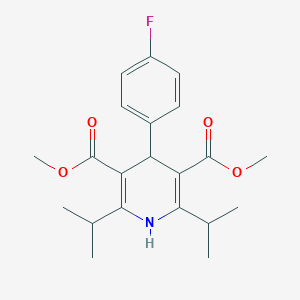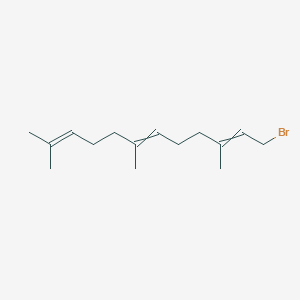
トランス,トランス-ファルネシルブロミド
概要
説明
Farnesyl bromide, also known as (E,E)-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene, is an organic compound with the molecular formula C15H25Br. It is a brominated derivative of farnesol, a naturally occurring sesquiterpene alcohol. Farnesyl bromide is primarily used as an intermediate in organic synthesis, particularly in the preparation of farnesylated compounds, which play crucial roles in various biological processes.
科学的研究の応用
Farnesyl bromide has a wide range of applications in scientific research:
作用機序
Target of Action
Trans,trans-Farnesyl bromide is primarily involved in the post-translational modification of proteins . It is used in the preparation of S-trans, trans-farnesyl-L-cysteine methylester, a post-translational modified amino acid . This suggests that the compound’s primary targets are proteins that undergo post-translational modifications.
Mode of Action
The compound interacts with its targets by attaching to proteins involved in many biological functions, from signal transduction to cell growth .
Biochemical Pathways
Trans,trans-Farnesyl bromide is derived from farnesyl pyrophosphate in the sterols biosynthetic pathway . It plays a role in regulating the virulence of various fungi species and modulating morphological transition processes . The compound is also involved in the synthesis of sterols with the ergostane skeleton, distinct from cholesterol .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans,trans-Farnesyl bromide is currently limited. It is known that the compound partitions into the membrane, a function of both the farnesyl chain’s affinity for the lipid bilayer as well as charge effects .
Result of Action
The addition of trans,trans-Farnesyl bromide has been found to interfere with the proliferation of certain cells, inhibiting the cell cycle without causing DNA fragmentation or loss of mitochondrial functionality . Furthermore, the compound can increase the bending rigidity of large unilamellar vesicles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans,trans-Farnesyl bromide. For instance, the compound should be stored at a temperature of 2-8°C . Moreover, it is recommended to handle the compound only outdoors or in a well-ventilated area due to its potential to cause respiratory irritation .
生化学分析
Biochemical Properties
Trans,trans-Farnesyl bromide plays a significant role in biochemical reactions. It is involved in the process of protein prenylation, a key post-translational modification process . This process involves the attachment of the isoprenoid farnesyl pyrophosphate to target proteins, facilitating their membrane localization and interactions with downstream effectors .
Cellular Effects
Trans,trans-Farnesyl bromide influences cell function by affecting protein–protein interactions and the localization and association of proteins with membranes . It has been observed that proteins/peptides attached to a prenyl chain, such as farnesyl, are excluded from certain membrane domains . These domains are important in facilitating signal transduction and protein targeting .
Molecular Mechanism
The molecular mechanism of action of Trans,trans-Farnesyl bromide involves its role in protein prenylation . The farnesyl chain, an isoprenoid molecule, attaches to proteins involved in many biological functions, from signal transduction to cell growth . While not sufficient in itself to bind proteins to membranes, the attachment of the farnesyl chain is necessary for protein–membrane interactions and biological function .
Temporal Effects in Laboratory Settings
It is known that this compound is used in the preparation of various biochemical substances .
Metabolic Pathways
Trans,trans-Farnesyl bromide is involved in the mevalonate pathway, which is a crucial metabolic pathway that produces isoprenoids and steroids . This pathway is responsible for the production of farnesyl pyrophosphate, a key intermediate in the synthesis of various important biomolecules .
Subcellular Localization
It is known that the farnesyl chain, to which Trans,trans-Farnesyl bromide contributes, is necessary for protein–membrane interactions and biological function .
準備方法
Synthetic Routes and Reaction Conditions
Farnesyl bromide can be synthesized through the bromination of farnesol. One common method involves the reaction of farnesol with phosphorus tribromide (PBr3) in anhydrous ether at low temperatures. The reaction mixture is stirred at 0°C for about an hour, followed by quenching with water and extraction to obtain farnesyl bromide .
Industrial Production Methods
Industrial production of farnesyl bromide typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Farnesyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: Farnesyl bromide can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Reduction: Farnesyl bromide can be reduced to farnesol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Farnesyl bromide can be used in coupling reactions to form carbon-carbon bonds, such as in the synthesis of farnesylated peptides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, with reagents like palladium acetate and triphenylphosphine.
Major Products Formed
Nucleophilic Substitution: Farnesylated amines, thiols, and alcohols.
Reduction: Farnesol.
Coupling Reactions: Farnesylated peptides and other complex organic molecules.
類似化合物との比較
Similar Compounds
Geranylgeranyl bromide: Similar to farnesyl bromide but with a longer carbon chain.
Farnesol: The alcohol precursor of farnesyl bromide.
Farnesyl pyrophosphate: A key intermediate in the biosynthesis of sterols and other isoprenoids.
Uniqueness
Farnesyl bromide is unique in its ability to facilitate the synthesis of farnesylated compounds, which are essential for studying protein prenylation and its role in various biological processes. Its brominated structure allows for versatile chemical modifications, making it a valuable tool in organic synthesis and biochemical research .
特性
IUPAC Name |
(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMBFMTJFSEEY-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28290-41-7 | |
| Record name | trans,trans-Farnesyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


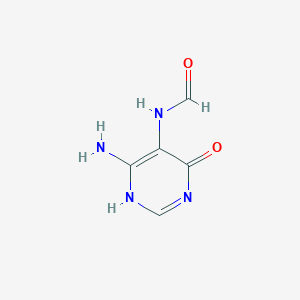
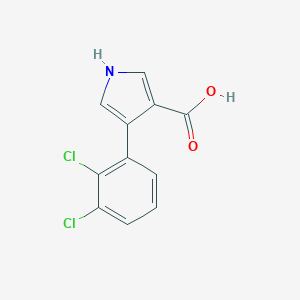
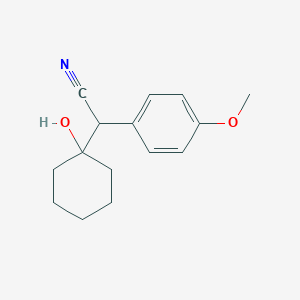
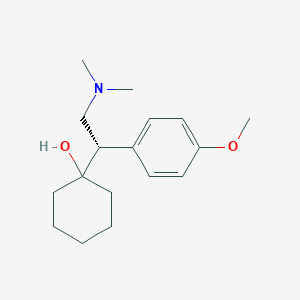
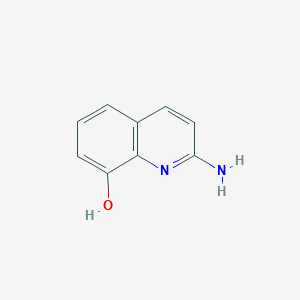
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
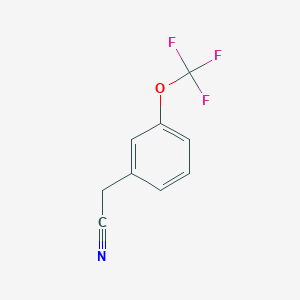
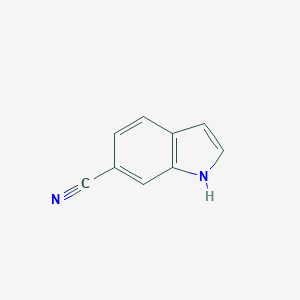
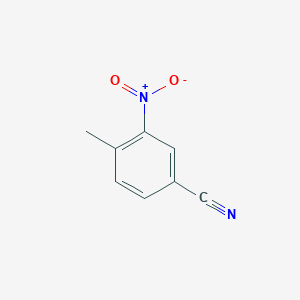
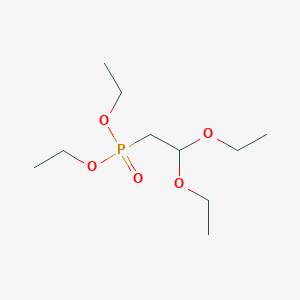
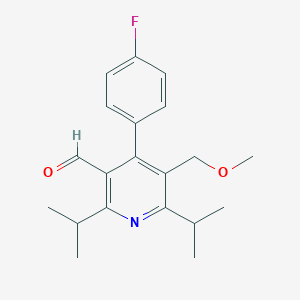
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
